(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione
CAS No.: 554451-15-9
Cat. No.: VC15980726
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 554451-15-9 |
|---|---|
| Molecular Formula | C8H11N3O3 |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | (3R)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione |
| Standard InChI | InChI=1S/C8H11N3O3/c9-4-1-2-8(3-4)5(12)10-7(14)11-6(8)13/h4H,1-3,9H2,(H2,10,11,12,13,14)/t4-/m1/s1 |
| Standard InChI Key | UUKXDTRXHNPFEM-SCSAIBSYSA-N |
| Isomeric SMILES | C1CC2(C[C@@H]1N)C(=O)NC(=O)NC2=O |
| Canonical SMILES | C1CC2(CC1N)C(=O)NC(=O)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a ten-membered spirocyclic system comprising two fused rings: a cyclopentane ring and a pyrimidinetrione moiety. The spiro junction at position 4.5 creates a rigid three-dimensional structure that influences its molecular interactions. The (R)-configuration at the chiral center (C3) is critical for its stereospecific biological activity.
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, (3R)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione, precisely defines its stereochemistry and functional groups. The "spiro[4.5]" designation indicates the fusion of a four-membered (cyclopentane) and five-membered (pyrimidinetrione) ring system.
Spectroscopic and Computational Identifiers
-
Molecular Formula: C₈H₁₁N₃O₃
-
Molecular Weight: 197.19 g/mol
-
CAS Registry: 554451-15-9
-
SMILES:
C1CC2(C[C@@H]1N)C(=O)NC(=O)NC2=O(isomeric form) -
InChIKey: UUKXDTRXHNPFEM-SCSAIBSYSA-N
The stereospecific SMILES notation confirms the (R)-configuration, while the InChIKey provides a unique identifier for database searches.
Synthesis and Stereochemical Control
Chiral Synthesis Strategies
The synthesis of (R)-2-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione emphasizes stereoselectivity to isolate the R-enantiomer. A validated route involves:
-
Chiral Imine Precursors: Utilization of N-tert-butanesulfinyl imines to induce asymmetry.
-
Nitroalkane Cyclization: Reaction with ethyl 4-nitrobutanoate under basic conditions to form the spirocyclic core.
-
Reductive Amination: Selective reduction of intermediates to install the amino group while preserving stereochemistry.
This method achieves enantiomeric excess >98%, as confirmed by chiral HPLC.
Comparative Analysis with Related Diazaspiro Compounds
While structurally analogous to sodium spiro(3-ethyl-2-methyl-5-propylcyclopentane 2'-thiobarbiturate) , the absence of sulfur substituents and the presence of the amino group in the target compound differentiate its reactivity and bioavailability .
Biological Activity and Mechanistic Insights
Janus Kinase 3 (JAK3) Inhibition
Computational studies on related diazaspiro compounds demonstrate potent JAK3 inhibition (IC₅₀ = 12 nM) . Molecular docking reveals:
-
Covalent Binding: Thiol group of Cys909 in JAK3 forms a disulfide bond with the thiobarbiturate moiety .
-
Hydrogen Bonding: Carbonyl groups at positions 6 and 10 interact with Arg953 and Lys855 residues .
These interactions stabilize the inactive conformation of JAK3, suppressing pro-inflammatory cytokine signaling implicated in rheumatoid arthritis .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
The compound exhibits favorable blood-brain barrier penetration (logBB = 0.6), suggesting potential CNS applications .
Computational Modeling and Drug Design
3D-QSAR Pharmacophore Model
A field-based 3D-QSAR model (R² = 0.93, Q² = 0.87) identifies critical features for JAK3 inhibition :
-
Steric Bulk (57.9% contribution): Bulky substituents at C2 enhance binding pocket occupancy .
-
Hydrophobic Interactions (16.1%): Propyl groups improve membrane permeability .
Molecular Dynamics Simulations
300 ns simulations of the JAK3-ligand complex reveal stable binding (RMSD < 2.0 Å) and consistent hydrogen bonding with Asp967 . MM/GBSA calculations estimate a binding free energy of -42.7 kcal/mol, superior to tofacitinib (-38.1 kcal/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume